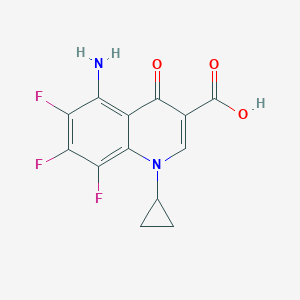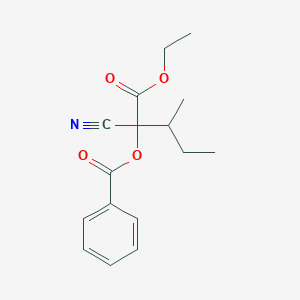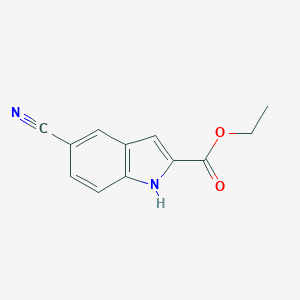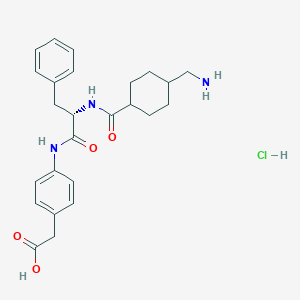
PKSI-527
Descripción general
Descripción
PKSI-527 is a highly selective inhibitor of plasma kallikrein, a serine protease involved in various physiological processes such as blood coagulation, inflammation, and blood pressure regulation. The compound has shown significant potential in scientific research, particularly in the study of inflammatory diseases and coagulation disorders .
Aplicaciones Científicas De Investigación
PKSI-527 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of plasma kallikrein inhibitors.
Biology: Employed in the investigation of the kallikrein-kinin system and its role in various physiological processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, coagulation disorders, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting plasma kallikrein .
Mecanismo De Acción
PKSI-527 exerts its effects by selectively inhibiting plasma kallikrein. The compound binds to the active site of plasma kallikrein, preventing it from cleaving its substrates. This inhibition leads to a reduction in the generation of bradykinin, a peptide involved in inflammation and blood pressure regulation. The molecular targets and pathways involved include the kallikrein-kinin system and the intrinsic coagulation pathway .
Análisis Bioquímico
Biochemical Properties
PKSI-527 plays a crucial role in biochemical reactions, particularly as a selective plasma kallikrein inhibitor . It interacts with enzymes such as plasma kallikrein, showing a Ki value of 0.81 μM . This interaction inhibits the activity of plasma kallikrein, thereby affecting the kallikrein-kinin system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress collagen-induced arthritis (CIA) in mice . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The X-ray crystal structure of the trypsin-PKSI-527 complex revealed a binding mode that is relevant to recognition by plasmin . This compound inhibits plasma kallikrein, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to reduce bradykinin generation induced by kaolin and λ-carrageenan ex vivo in human plasma . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on mice with collagen-induced arthritis, this compound was administered daily intraperitoneally from day 20 postimmunization . The study found that this compound reduced the severity of arthritis significantly .
Metabolic Pathways
This compound is involved in the kallikrein-kinin system, a metabolic pathway that plays a crucial role in inflammation and blood pressure regulation . This compound interacts with enzymes in this pathway, particularly plasma kallikrein .
Transport and Distribution
Given its role as a plasma kallikrein inhibitor, it is likely that it interacts with transporters or binding proteins that are part of the kallikrein-kinin system .
Subcellular Localization
As a plasma kallikrein inhibitor, it is likely to be found wherever plasma kallikrein is present, which includes various compartments or organelles in the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PKSI-527 involves the preparation of trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanine-4-carboxymethylanilide. The key steps include:
Formation of trans-4-aminomethylcyclohexanecarbonyl: This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form trans-4-aminomethylcyclohexanecarbonyl.
Coupling with L-phenylalanine: The trans-4-aminomethylcyclohexanecarbonyl is then coupled with L-phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formation of 4-carboxymethylanilide: The final step involves the reaction of the coupled product with 4-carboxymethylaniline under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Controlled to maximize yield and minimize by-products.
Purification: Typically involves recrystallization and chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
PKSI-527 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activities and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Ecallantide: Another plasma kallikrein inhibitor used in the treatment of hereditary angioedema.
Aprotinin: A broad-spectrum serine protease inhibitor with activity against plasma kallikrein.
BCX7353: An oral plasma kallikrein inhibitor under investigation for the treatment of hereditary angioedema
Uniqueness of PKSI-527
This compound is unique due to its high selectivity for plasma kallikrein over other serine proteases such as glandular kallikrein, plasmin, thrombin, urokinase, and Factor Xa. This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128837-71-8 | |
| Record name | Pksi 527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


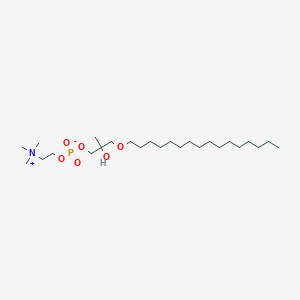
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
